Cas no 1300582-45-9 (Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate)

Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a boronic ester derivative of indazole, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage. The presence of the pinacol boronate moiety ensures efficient reactivity with aryl halides, enabling the synthesis of complex biaryl structures. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of indazole scaffolds is required. Its crystalline nature and well-defined reactivity profile make it a reliable reagent for constructing heterocyclic frameworks under mild conditions. Proper storage under inert conditions is recommended to maintain integrity.
Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate structure
1300582-45-9 structure
Product Name:Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
CAS No:1300582-45-9
MF:C19H27BN2O4
MW:358.239685297012
CID:2149423
Update Time:2025-10-12

Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
    • RFELBLZUKMRZNZ-UHFFFAOYSA-N
    • N-Boc-3-methylindazole-6-boronic acid pinacol ester
    • Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
    • Inchi: 1S/C19H27BN2O4/c1-12-14-10-9-13(20-25-18(5,6)19(7,8)26-20)11-15(14)22(21-12)16(23)24-17(2,3)4/h9-11H,1-8H3
    • InChI Key: RFELBLZUKMRZNZ-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C3C(C)=NN(C(=O)OC(C)(C)C)C3=C2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 544
  • Topological Polar Surface Area: 62.6

Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Comprehensive Analysis of Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS No. 1300582-45-9)

In the realm of pharmaceutical intermediates and organic synthesis, Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS No. 1300582-45-9) has emerged as a compound of significant interest. This boron-containing derivative is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and material science. Its unique indazole core and dioxaborolane functional group make it a versatile building block for constructing complex molecules, particularly in the development of kinase inhibitors and anticancer agents.

The growing demand for high-purity boronic esters in medicinal chemistry has propelled research into compounds like Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. Recent studies highlight its role in optimizing drug bioavailability and target selectivity, addressing key challenges in precision medicine. Researchers are also exploring its potential in PROTAC (Proteolysis-Targeting Chimera) technology, a revolutionary approach in degradation therapeutics.

From a synthetic perspective, the tert-butyl carboxylate moiety in this compound enhances stability during multi-step organic transformations, while the pinacol boronate group facilitates efficient C-C bond formation. These features align with current industry trends favoring atom-economical and catalyst-efficient methodologies. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its structural integrity, with typical purity levels exceeding 98% for research-grade material.

Environmental and safety considerations for handling Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate follow standard laboratory protocols for organoboron compounds. Proper storage under inert atmosphere at low temperatures (-20°C) maintains its reactivity. The compound's molecular weight (344.24 g/mol) and lipophilicity (calculated LogP ≈ 3.2) make it suitable for structure-activity relationship studies in drug design.

Market intelligence reveals increasing procurement of this intermediate by contract research organizations and biotech startups focusing on next-generation therapeutics. Its CAS registry (1300582-45-9) serves as a crucial identifier in patent literature and regulatory filings. As the pharmaceutical industry shifts toward fragment-based drug discovery, the demand for such functionalized heterocycles is projected to grow substantially in coming years.

Recent advancements in flow chemistry have enabled more efficient production of Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, reducing waste generation compared to traditional batch processes. This aligns with the pharmaceutical sector's commitment to green chemistry principles. Analytical challenges in quantifying trace impurities have been addressed through advanced UHPLC-UV methods with sub-ppm detection limits.

The compound's crystallographic data and thermal stability profile (decomposition temperature >150°C) make it suitable for high-throughput screening applications. Computational chemistry studies suggest favorable molecular docking properties with various biological targets, particularly in signal transduction pathways. These attributes contribute to its popularity in medicinal chemistry optimization programs worldwide.

Quality control specifications for Tert-butyl 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically include stringent limits for heavy metal content (<5 ppm) and residual solvents (meeting ICH guidelines). The compound's chromatographic purity is verified using reverse-phase columns with UV detection at 254 nm, ensuring batch-to-batch consistency for critical research applications.

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